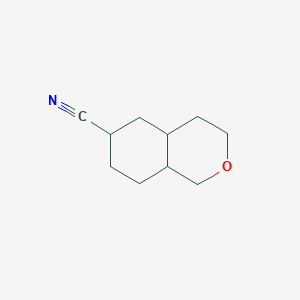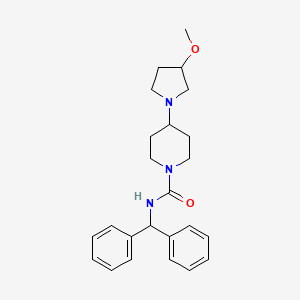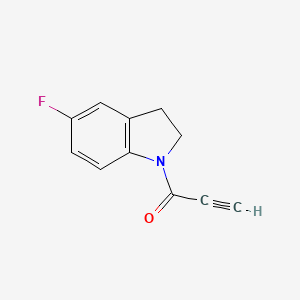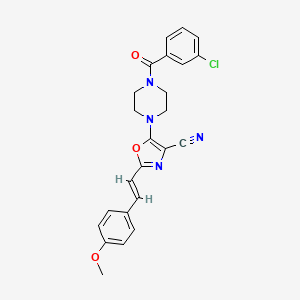
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile, also known as isochromene, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. Isochromene has a unique structure that makes it a promising scaffold for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase and lipoxygenase. Isochromene has also been found to modulate the activity of ion channels and receptors in the central nervous system, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Isochromene has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Isochromene has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines. Additionally, this compound has been found to have neuroprotective effects, protecting neurons from oxidative stress and other forms of damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile is its structural diversity, which makes it a versatile scaffold for the development of new therapeutic agents. It is also relatively easy to synthesize, making it a cost-effective starting material for drug discovery. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are many potential future directions for research on 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the neuroprotective effects of this compound, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and medicinal chemistry.
Synthesis Methods
Isochromene can be synthesized through several methods, including the Povarov reaction, the Diels-Alder reaction, and the ring-closing metathesis reaction. The Povarov reaction involves the condensation of an aldehyde, an amine, and an alkene in the presence of an acid catalyst to form the 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromene-6-carbonitrile ring system. The Diels-Alder reaction involves the cycloaddition of a diene and a dienophile to form the this compound ring system. The ring-closing metathesis reaction involves the use of a ruthenium catalyst to catalyze the formation of the this compound ring system from a diene and an alkyne.
Scientific Research Applications
Isochromene has been the subject of extensive research due to its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities. Isochromene has also been shown to have neuroprotective and antioxidant properties.
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h8-10H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJBEPMFTLFLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2CC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2755534.png)

![(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2755537.png)
![(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine](/img/structure/B2755538.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)
![N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755540.png)
![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2755543.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2755546.png)

![2-(1H-indol-3-yl)-N-[2-(1H-indol-1-yl)ethyl]-2-oxoacetamide](/img/structure/B2755548.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide](/img/structure/B2755549.png)
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2755550.png)


